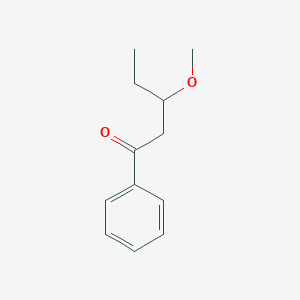
1-Pentanone, 3-methoxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 3-methoxy-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a ketone characterized by a phenyl group attached to the first carbon of the pentanone chain and a methoxy group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanone, 3-methoxy-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of 1-pentanone, 3-methoxy-1-phenyl- may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanone, 3-methoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Nucleophiles like halides or amines can react with the methoxy group under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Various substituted phenylpentanones depending on the nucleophile used.
Scientific Research Applications
1-Pentanone, 3-methoxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-pentanone, 3-methoxy-1-phenyl- exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The methoxy and phenyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Pentanone, 3-methoxy-1-phenyl- can be compared with other similar compounds such as:
1-Pentanone, 1-phenyl-: Lacks the methoxy group, which can significantly alter its reactivity and applications.
3-Methyl-1-phenyl-1-pentanone:
1-Pentanone, 1-(4-methoxyphenyl)-: Similar structure but with the methoxy group on the phenyl ring, leading to different reactivity and applications.
These comparisons highlight the unique features of 1-pentanone, 3-methoxy-1-phenyl-, such as its specific functional groups and their influence on the compound’s behavior in various contexts.
Properties
CAS No. |
134227-42-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-methoxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(14-2)9-12(13)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
JCKXIEGTTFBUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















